2-(Cyanoacetyl)-1-benzylpyrrole

Description

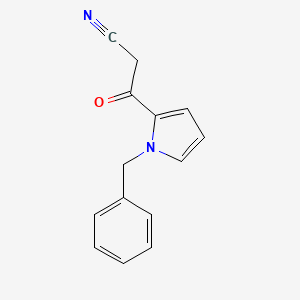

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKKMPGGTGOVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604650 | |

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77640-05-2 | |

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyanoacetyl 1 Benzylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-(Cyanoacetyl)-1-benzylpyrrole, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The benzyl (B1604629) group would exhibit characteristic signals for the methylene (B1212753) protons (a singlet) and the aromatic protons of the phenyl ring. The pyrrole (B145914) ring protons would appear as distinct multiplets, with their chemical shifts and coupling patterns providing information about their substitution pattern. The methylene protons of the cyanoacetyl group would also present a unique signal.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the carbons of the pyrrole ring, the benzyl group (both aromatic and methylene carbons), and the cyanoacetyl group (carbonyl, methylene, and nitrile carbons).

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are indispensable.

A COSY spectrum would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between the protons on the pyrrole ring and between the aromatic protons of the benzyl group.

An HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom to which it is attached, allowing for the unambiguous assignment of the carbons in the pyrrole and benzyl moieties.

Without access to the actual spectral data, a detailed and accurate elucidation of the molecular architecture of this compound through spectroscopic analysis remains speculative.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the specific functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes such as stretching and bending. vscht.cz The IR spectrum of this compound is predicted to exhibit several distinct absorption bands corresponding to its constituent functional groups. The most prominent of these is the sharp and strong absorption from the nitrile (C≡N) group, typically appearing in the 2260–2240 cm⁻¹ region. uc.edu The carbonyl (C=O) stretching vibration of the ketone is also expected to produce a strong, sharp peak, generally found between 1725–1705 cm⁻¹. uc.edu

The aromatic C-H stretching vibrations from both the benzyl and pyrrole rings are anticipated to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretching from the benzyl's methylene (-CH₂-) group would be observed just below 3000 cm⁻¹ (around 3000–2850 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations of the aromatic systems are expected in the 1600–1475 cm⁻¹ region. uc.edu Furthermore, C-N stretching vibrations from the pyrrole ring and its connection to the benzyl group are typically found in the 1300-1000 cm⁻¹ range. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano (C≡N) | Stretching | 2260–2240 | Medium-Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1725–1705 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100–3000 | Medium-Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 3000–2850 | Strong |

| Aromatic C=C | In-ring Stretching | 1600–1475 | Medium-Weak |

| C-N | Stretching | 1300–1000 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 900–690 | Strong |

Raman spectroscopy provides complementary information to IR by detecting changes in the polarizability of a molecule during vibration. It is particularly sensitive to non-polar bonds. For this compound, the nitrile (C≡N) stretching vibration around 2217 cm⁻¹ is expected to be a very strong and characteristic signal in the Raman spectrum, as the triple bond leads to a significant change in polarizability. nih.gov Symmetric vibrations of the aromatic rings, which might be weak in the IR spectrum, often produce strong signals in Raman spectroscopy. The symmetric stretching of the C=C bonds in the benzyl and pyrrole rings would be clearly observable. researchgate.net While the carbonyl (C=O) stretch is also Raman active, it is typically less intense than the nitrile peak. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₄H₁₂N₂O), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is crucial for confirming the identity of the synthesized compound and for analyzing unknown samples. nih.gov

Various ionization techniques can be employed, from "hard" methods like Electron Impact (EI) which cause extensive fragmentation, to "soft" methods like Electrospray Ionization (ESI) which typically yield the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the fragmentation is influenced by the stability of the resulting ions. nih.gov A primary and highly characteristic fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the pyrrole nitrogen. This leads to the formation of a very stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. whitman.edu

Other significant fragmentation pathways would likely involve the cyanoacetyl side chain. Loss of the entire cyanoacetyl group (•COCH₂CN) could occur, as well as cleavage resulting in fragments corresponding to the loss of a cyanomethyl radical (•CH₂CN) or ketene (CH₂=C=O). The fragmentation of the pyrrole ring itself is also possible, though typically requires higher energy. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 224 | [C₁₄H₁₂N₂O]⁺ | C₁₄H₁₂N₂O | Molecular Ion (M⁺) |

| 157 | [C₁₁H₁₁N]⁺ | C₁₁H₁₁N | Loss of •COCH₂CN |

| 133 | [C₈H₆N₂O]⁺ | C₈H₆N₂O | Loss of Benzyl group |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (often base peak) |

| 67 | [C₄H₅N]⁺ | C₄H₅N | Pyrrole radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption wavelengths provide information about the conjugated systems and chromophores within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions due to the presence of multiple chromophores: the pyrrole ring, the benzyl ring, and the carbonyl group. bartleby.com The pyrrole ring itself typically shows a strong absorption around 210 nm. vscht.cz The benzyl group also contributes to absorption in the UV region.

The presence of the cyanoacetyl group, a conjugated system, attached to the pyrrole ring will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrrole. researchgate.net The carbonyl group also possesses non-bonding electrons (n electrons), which allows for a lower energy n→π* transition. rsc.org This transition is typically much weaker in intensity than π→π* transitions and may appear as a shoulder on the main absorption band. libretexts.org The combination of these conjugated systems is likely to result in strong absorption bands in the 250-300 nm range, and potentially weaker absorptions at longer wavelengths.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Orbitals Involved | Associated Chromophore(s) | Predicted λₘₐₓ Region (nm) |

| π→π | π bonding to π antibonding | Pyrrole ring, Benzyl ring, C=O, C≡N | 250 - 300 |

| n→π | n non-bonding to π antibonding | Carbonyl group (C=O) | > 300 |

Theoretical and Computational Investigations of 2 Cyanoacetyl 1 Benzylpyrrole

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization algorithms systematically adjust the atomic coordinates to find the minimum energy structure on the potential energy surface. For 2-(Cyanoacetyl)-1-benzylpyrrole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized geometry is essential for all subsequent calculations of the molecule's properties.

Understanding the electronic structure of a molecule is key to predicting its reactivity. DFT calculations provide information about the molecular orbitals and their energy levels. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that holds the highest energy electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to participate in chemical reactions.

A hypothetical data table for such an analysis might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies (infrared and Raman spectra) can be calculated from the second derivatives of the energy with respect to the atomic positions. Similarly, electronic excitation energies, which correspond to the absorption of light in the UV-Visible spectrum, can be predicted using Time-Dependent DFT (TD-DFT).

A hypothetical data table for predicted vibrational frequencies might be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | Value | Value | Carbonyl group |

| C≡N stretch | Value | Value | Cyano group |

| C-H stretch | Value | Value | Aromatic/Aliphatic C-H |

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other quantum chemical methods exist. Ab initio methods are based on first principles without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy but are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecular systems.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the cyanoacetyl group, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the benzyl (B1604629) and pyrrole (B145914) rings would likely show positive potential.

Analysis of Electron Density and Charge Distributions

Theoretical calculations offer a detailed picture of how electrons are distributed within the this compound molecule. The pyrrole ring itself is an electron-rich aromatic system. The nitrogen atom contributes its lone pair of electrons to the π-system, which generally increases the electron density at the carbon atoms of the ring. pearson.commdpi.com Consequently, the pyrrole ring is more nucleophilic and reactive towards electrophiles compared to benzene. pearson.commdpi.com

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing charge distributions. researchgate.netacs.orgresearchgate.net For a molecule like this compound, the MEP map would be expected to show regions of negative electrostatic potential (electron-rich) around the oxygen and nitrogen atoms of the cyanoacetyl group, indicating their propensity to act as sites for electrophilic attack. Conversely, the hydrogen atoms and regions near the electron-withdrawing group would exhibit positive electrostatic potential (electron-poor). researchgate.net The pyrrole ring itself, while inherently electron-rich, would have its electron density modulated by the attached groups. Computational studies on related 2-acylpyrroles can provide a basis for understanding these distributions. acs.org

Dipole Moments and Polarizabilities

The dipole moment and polarizability are key electronic properties that can be accurately predicted using computational methods. researchgate.netmdpi.com These properties are crucial for understanding intermolecular interactions and the molecule's response to an external electric field.

The dipole moment of this compound is expected to be significant due to the presence of the highly polar cyanoacetyl group. The vector sum of the individual bond dipoles would result in a net molecular dipole moment. The electron-withdrawing nature of the cyano and carbonyl groups leads to a substantial separation of charge, which is the primary contributor to the dipole moment. For comparison, computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have shown how substituents influence the dipole moment. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems and electron-donating or -withdrawing groups often exhibit significant polarizability. The combination of the aromatic pyrrole and benzyl rings, along with the polarizable cyanoacetyl group, suggests that this compound would have a notable polarizability. DFT calculations are a common method to compute molecular polarizability tensors. researchgate.net

| Property | Expected Trend/Value | Influencing Factors |

| Dipole Moment (µ) | High | - Strong electron-withdrawing cyanoacetyl group- Asymmetrical structure |

| Polarizability (α) | High | - Presence of aromatic pyrrole and benzyl rings- Extended π-conjugation (potential) |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. researchgate.netacs.orgnsf.gov

Transition State Analysis in Pyrrole Chemistry

Transition state theory provides a framework for understanding the energetic barriers of chemical reactions. nih.govyoutube.com In the context of pyrrole chemistry, computational methods can be used to locate and characterize the transition state structures for various reactions, such as electrophilic substitution. researchgate.net

The synthesis of this compound likely involves the acylation of 1-benzylpyrrole (B1265733). Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 position because the intermediate carbocation (the sigma complex or Wheland intermediate) is more stabilized by resonance than the intermediate formed from attack at the C3 position. pearson.comnih.govnih.gov Computational studies can precisely calculate the energies of these intermediates and the corresponding transition states leading to their formation. For the cyanoacetylation of 1-benzylpyrrole, a transition state would involve the interaction of the electrophilic acylating agent with the electron-rich C2 position of the pyrrole ring. The geometry of this transition state would reveal the concerted or stepwise nature of the bond-forming process.

Energy Profiles of Chemical Transformations

The reaction would likely proceed through a multi-step mechanism. For instance, the Paal-Knorr synthesis is a common method for forming substituted pyrroles. researchgate.net A plausible mechanism for the formation of N-substituted pyrroles involves the protonation of a dicarbonyl compound, followed by nucleophilic attack by an amine, and subsequent cyclization and dehydration. mdpi.com In the case of the acylation of 1-benzylpyrrole, the reaction would likely be initiated by the generation of a cyanoacetylating agent, which then undergoes electrophilic aromatic substitution with the pyrrole ring. pearson.com The energy profile would quantify the stability of any intermediates and the height of the energy barriers for each step.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. mdpi.comnih.govnih.govnih.govacs.orgnih.gov While specific QSAR models for this compound are not extensively documented, the principles of QSAR can be applied to understand how structural modifications would affect its properties.

QSAR models are built using a set of known compounds (a training set) and their measured properties. nih.govnih.gov These models can then be used to predict the properties of new, untested compounds. nih.gov For a class of compounds like substituted pyrroles, QSAR can be used to predict various endpoints, including reactivity, toxicity, or biological activity. acs.orgresearchgate.net

A QSAR study on pyrrole derivatives would typically involve the calculation of various molecular descriptors, which can be categorized as:

1D-QSAR: Based on molecular properties like pKa and logP. nih.gov

2D-QSAR: Based on 2D structural patterns and connectivity indices. nih.gov

3D-QSAR: Correlating activity with non-covalent interaction fields around the molecules.

For this compound, a QSAR model could be developed to predict its chemical reactivity or potential biological activity by comparing it to a series of structurally related pyrroles. The descriptors would quantify the effects of the N-benzyl and 2-cyanoacetyl groups. For example, steric and electronic field effects from these substituents would be key parameters in a 3D-QSAR model. researchgate.net The table below illustrates the types of descriptors that would be relevant in a QSAR study of this compound.

| Descriptor Type | Example Descriptors for this compound | Predicted Property |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Reactivity, Intermolecular interactions |

| Steric | Molecular volume, Surface area, Molar refractivity | Binding affinity to a biological target |

| Hydrophobic | LogP (partition coefficient) | Membrane permeability, Bioavailability |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and size effects |

By analyzing the contributions of these descriptors, a predictive model can be constructed to guide the design of new pyrrole derivatives with desired chemical properties. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

2-(Cyanoacetyl)-1-benzylpyrrole as a Key Synthetic Building Block

The reactivity of this compound is largely dictated by the interplay between the electrophilic keto-carbon, the acidic α-carbon of the methylene (B1212753) group, and the nucleophilic character of the nitrile group. This trifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable precursor for diverse molecular architectures.

Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the 1,3-dicarbonyl-like system in this compound makes it an excellent starting material for the construction of fused and complex heterocyclic scaffolds. The active methylene group can be readily deprotonated to form a nucleophilic enolate, which can then participate in intramolecular or intermolecular cyclization reactions.

For instance, condensation reactions with various binucleophiles can lead to the formation of a range of heterocyclic systems. The reaction with hydrazine (B178648) derivatives can yield pyrazole-fused pyrroles, while reaction with hydroxylamine (B1172632) can lead to isoxazole-fused systems. Similarly, amidines and guanidines can be employed to construct pyrimidine-fused pyrroles. These reactions are often driven by the formation of a stable aromatic or heteroaromatic ring.

A plausible synthetic route to a pyrrolo[3,4-c]pyrazole derivative is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Acetic acid, reflux | A pyrrolo[3,4-c]pyrazol-3-amine derivative |

This reactivity is not limited to five-membered heterocycles. Through carefully chosen reaction partners and conditions, larger ring systems can also be accessed. For example, reaction with α,β-unsaturated ketones could proceed via a Michael addition followed by an intramolecular condensation to afford pyridone-fused pyrrole (B145914) systems. The versatility of this compound as a precursor is a testament to the rich chemistry of β-keto nitriles in heterocyclic synthesis.

Synthon in Multi-Step Organic Synthesis

In the context of multi-step organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound can be considered a versatile synthon for the introduction of a substituted pyrrole-2-carbonyl moiety. The cyanoacetyl group can be chemically manipulated in a variety of ways to unmask different functionalities.

For example, hydrolysis of the nitrile group, followed by decarboxylation, would provide 2-acetyl-1-benzylpyrrole. This transformation effectively makes this compound a synthon for the 2-acetyl-1-benzylpyrrole unit, which can then be used in subsequent reactions such as aldol (B89426) condensations or Baeyer-Villiger oxidations.

Alternatively, the ketone functionality can be targeted. Reduction of the ketone would yield a β-hydroxy nitrile, a valuable intermediate in its own right. This strategic unmasking of latent functionality is a cornerstone of modern organic synthesis, and this compound provides a platform for such synthetic planning.

Design and Development of Novel Pyrrole-Based Chemical Entities

The pyrrole nucleus is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals. The substitution pattern on the pyrrole ring plays a crucial role in determining the biological activity of these compounds. The structure of this compound offers a template for the design and synthesis of novel pyrrole-based chemical entities with potential therapeutic applications.

By modifying the benzyl (B1604629) group on the pyrrole nitrogen, a library of analogues can be generated to explore structure-activity relationships (SAR). For instance, introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group can modulate the electronic properties of the pyrrole ring and influence biological activity.

Furthermore, the cyanoacetyl group serves as a handle for the introduction of diverse pharmacophores. The active methylene group can be alkylated or acylated to introduce new side chains. The nitrile group can be converted to other functional groups such as amides, carboxylic acids, or tetrazoles, each of which can impart different physicochemical and biological properties to the molecule. This modular approach allows for the systematic exploration of chemical space around the pyrrole scaffold.

A hypothetical design strategy for a library of novel pyrrole derivatives is presented below:

| Modification Site | Reaction Type | Potential New Functionality |

| Benzyl group | Substitution on the phenyl ring | Modulated electronic properties |

| Active methylene | Alkylation/Acylation | Introduction of diverse side chains |

| Nitrile group | Hydrolysis/Cycloaddition | Carboxylic acids, amides, tetrazoles |

Development of Advanced Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound also makes it a valuable substrate for the development of new and advanced synthetic methodologies. These methodologies can focus on controlling stereochemistry, elongating carbon chains, and achieving targeted functionalization.

Stereoselective Transformations and Control

The ketone functionality in this compound presents an opportunity for stereoselective transformations. The reduction of the ketone to a secondary alcohol can, in principle, be achieved with high stereoselectivity using chiral reducing agents or catalysts. This would generate a chiral β-hydroxy nitrile, a valuable building block for the synthesis of enantiomerically pure compounds.

The development of such a stereoselective reduction would be a significant advancement, as the resulting chiral alcohol could be used to direct subsequent reactions or serve as a key stereocenter in the synthesis of complex natural products or pharmaceuticals. The choice of catalyst and reaction conditions would be crucial in achieving high levels of enantiomeric excess.

Chain Elongation and Targeted Functionalization

The active methylene group in this compound is a prime site for chain elongation reactions. Deprotonation with a suitable base generates a nucleophilic carbanion that can react with a variety of electrophiles. For example, reaction with alkyl halides would lead to the introduction of new carbon chains at the α-position.

Furthermore, the Knoevenagel condensation, a classic reaction in organic synthesis, could be employed to react the active methylene group with aldehydes or ketones. This would result in the formation of a new carbon-carbon double bond and the introduction of a new substituent, providing a powerful tool for targeted functionalization and the construction of more complex molecular architectures.

A representative chain elongation and functionalization sequence is as follows:

| Step | Reaction | Reagent | Intermediate/Product |

| 1 | Deprotonation | Sodium hydride | Enolate of this compound |

| 2 | Alkylation | Alkyl halide (R-X) | α-Alkyl-2-(cyanoacetyl)-1-benzylpyrrole |

| 3 | Knoevenagel Condensation | Aldehyde (R'-CHO) | α,β-Unsaturated nitrile derivative |

These advanced synthetic methodologies, centered around the versatile reactivity of this compound, highlight its potential as a valuable tool for the modern organic chemist in the pursuit of novel and complex molecular targets.

Structure-Property Relationship (SPR) Studies for Chemical Reactivity

The reactivity of this compound is intrinsically linked to its molecular architecture. The electron-rich pyrrole ring, the electron-withdrawing cyanoacetyl group, and the N-benzyl group all play crucial roles in defining its chemical behavior.

The introduction of substituents onto the pyrrole ring or the benzyl group of this compound can significantly alter its reactivity and, consequently, its utility in synthetic organic chemistry. The electron density of the pyrrole ring is a key determinant of its susceptibility to electrophilic attack.

Computational studies on related five-membered N-heterocycles have shown that the position of substituents profoundly influences their electron-donating or -withdrawing properties. rsc.org For instance, in pyrrole systems, the introduction of electron-donating groups (EDGs) such as alkyl or alkoxy groups would be expected to increase the electron density of the pyrrole ring, thereby enhancing its reactivity towards electrophiles. Conversely, the presence of electron-withdrawing groups (EWGs) like nitro or cyano groups would decrease the ring's nucleophilicity, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. rsc.org

The Hard and Soft, Acids and Bases (HSAB) principle can also be applied to understand the reactivity of this compound. The various atoms and functional groups within the molecule can be classified as hard or soft acids or bases, which helps predict their reactivity with different reagents. nih.gov

The synthetic utility of pyrrole derivatives is vast, as they serve as building blocks for more complex heterocyclic systems. For example, N-alkyne-substituted pyrrole derivatives can undergo either nucleophilic or electrophilic cyclization to form fused heterocyclic systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org The reaction pathway is often dictated by the nature of the substituents and the reaction conditions.

The following table summarizes the expected influence of different substituent types on the chemical reactivity of the pyrrole ring in this compound, based on general principles of organic chemistry and studies on related compounds.

| Substituent Type on Pyrrole Ring | Expected Effect on Electron Density | Predicted Influence on Reactivity towards Electrophiles | Predicted Influence on Reactivity towards Nucleophiles |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increase | Enhanced | Diminished |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease | Diminished | Enhanced |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Varies depending on position and halogen | Generally enhanced due to inductive effect |

The molecular structure of this compound and its derivatives is directly correlated with their advanced chemical properties, including their optical and electronic characteristics. These properties are of significant interest for applications in materials science, such as in the development of organic electronics and sensors.

Computational studies using density functional theory (DFT) on various pyrrole derivatives have provided valuable insights into their electronic properties. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic behavior of a molecule. The HOMO-LUMO energy gap (ΔE) is particularly important, as it relates to the molecule's electronic transitions and chemical reactivity. A smaller energy gap generally corresponds to a molecule that is more easily excitable and more chemically reactive. researchgate.net

For instance, a computational study on 2,5-di(2-thienyl) pyrrole derivatives demonstrated that the introduction of different substituents significantly impacts the HOMO and LUMO energy levels. An electron-withdrawing nitro group (-NO₂) was found to lower the LUMO energy level, suggesting enhanced electron-accepting capabilities. researchgate.net This principle can be extrapolated to predict the electronic properties of substituted this compound derivatives.

The optical properties of pyrrole derivatives, such as their absorption and emission spectra, are also highly dependent on their molecular structure. The presence of conjugated systems and the nature of substituents can lead to shifts in the absorption and emission wavelengths. Studies on pyrrolizine-fused BOPYINs, which contain a pyrrole moiety, have shown that electron-donating and electron-withdrawing groups have a significant impact on their optical properties, particularly the emission spectra. researchgate.netnih.gov Specifically, an electron-withdrawing group on the pyrrole unit can cause a hypsochromic (blue) shift in the emission spectrum. researchgate.netnih.gov

The table below illustrates the predicted correlation between structural modifications and the advanced chemical properties of this compound, based on findings from related pyrrole systems.

| Structural Modification | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Absorption/Emission Wavelength | Potential Application |

| Introduction of Electron-Donating Groups | Increase | Bathochromic shift (red-shift) | Organic Light-Emitting Diodes (OLEDs) |

| Introduction of Electron-Withdrawing Groups | Decrease | Hypsochromic shift (blue-shift) | Electron-transporting materials |

| Extension of π-Conjugated System | Decrease | Bathochromic shift (red-shift) | Organic photovoltaics, nonlinear optics |

While specific catalytic applications of this compound are not extensively documented, pyrrole derivatives are known to act as ligands for metal catalysts. The nitrogen atom of the pyrrole ring and the oxygen and nitrogen atoms of the cyanoacetyl group can potentially coordinate with metal ions, opening up possibilities for its use in catalysis. The electronic properties of the substituents on the pyrrole and benzyl rings would undoubtedly influence the coordination ability and the catalytic activity of the resulting metal complexes.

Q & A

Basic Synthesis Optimization

Q: How can the synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole be optimized for higher yields? A: The synthesis involves a pyrrole formation reaction using Ag₂CO₃ as a catalyst and ethyl isocyanoacetate as a reagent in NMP solvent at 80–85 °C. Key variables affecting yield include:

- Catalyst loading : 0.1–0.2 equivalents of Ag₂CO₃ optimize reaction efficiency without excess side products .

- Temperature control : Maintaining 80–85 °C ensures proper cyclization while avoiding decomposition.

- Purification : Flash chromatography with hexane:EtOAc gradients (100% to 60:40) improves purity, though yields vary (27–66%) due to intermediate stability .

Structural Confirmation Methods

Q: What spectroscopic techniques are recommended for confirming the structure of this compound? A:

- ¹H/¹³C-NMR : Critical for identifying substitution patterns (e.g., benzyl group position) and cyanoacetyl functionality. Evidence from analogous compounds shows distinct shifts for pyrrole protons (δ 5.71 ppm) and carbonyl groups .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns consistent with the molecular formula.

- IR spectroscopy : Confirms cyano (C≡N) and carbonyl (C=O) stretches (~2200 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Advanced: Handling Data Contradictions

Q: How should researchers address contradictions in reported synthetic yields or spectral data for this compound? A:

- Replicate conditions : Ensure identical reagents, catalysts, and purification methods (e.g., Ag₂CO₃ vs. alternative catalysts) .

- Isomer analysis : Use NOE NMR experiments to rule out regioisomers, as bromination/phenylation can yield unintended products (e.g., 3-substituted vs. 2-substituted pyrroles) .

- Cross-validate data : Compare with databases like NIST Chemistry WebBook for spectral consistency .

Advanced: Substitution Pattern and Reactivity

Q: How does the 2-substitution on the pyrrole ring influence reactivity compared to isomers (e.g., 3-substituted analogs)? A:

- Electronic effects : The 2-position on pyrrole is more electron-rich, enhancing electrophilic substitution. Cyanoacetyl groups at this position increase electrophilicity, favoring nucleophilic attacks (e.g., alkylation) .

- Steric hindrance : Benzyl groups at the 1-position may shield the 2-substituent, altering reaction pathways compared to 3-substituted isomers .

Research Design Frameworks

Q: What frameworks are recommended for formulating rigorous research questions on this compound’s biological activity? A:

- PICO framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcome (IC₅₀ values) .

- FINER criteria : Ensure questions are Feasible (in vitro assays first), Novel (e.g., unexplored kinase inhibition), and Relevant (therapeutic potential) .

Advanced: Regioselectivity in Functionalization

Q: What strategies ensure regioselective functionalization of this compound? A:

- Directing groups : The cyanoacetyl group at C2 can act as a directing group, favoring electrophilic substitution at C5 via resonance stabilization .

- Catalytic systems : Use transition metals (e.g., Pd) to control cross-coupling sites, as demonstrated in analogous pyrrole derivatives .

Basic: Comparative Analysis with Analogs

Q: How does this compound differ from indole-3-acetic acid in chemical behavior? A:

- Ring structure : Pyrrole lacks the benzene ring fused to the heterocycle in indole, reducing aromatic stabilization and altering π-π interactions .

- Acidity : The cyanoacetyl group increases acidity at the α-carbon compared to indole’s acetic acid moiety, affecting nucleophilic reactivity .

Advanced: Stability and Storage

Q: What factors influence the stability of this compound during storage? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

A proposed two-step synthesis of this compound.

A proposed two-step synthesis of this compound.